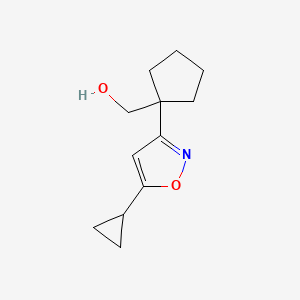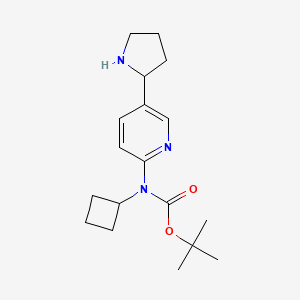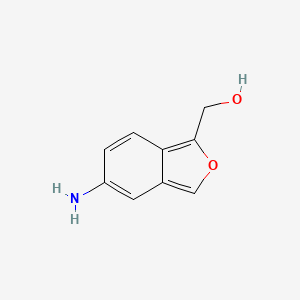
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a chemical compound with the molecular formula C12H17NO2 It is known for its unique structure, which includes a cyclopropylisoxazole ring attached to a cyclopentyl group with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol typically involves the formation of the isoxazole ring followed by the attachment of the cyclopentyl group. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The cyclopentyl group can then be introduced through various organic reactions, such as Grignard reactions or other nucleophilic substitutions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction of the isoxazole ring can produce various reduced derivatives.
Scientific Research Applications
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity for these targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles.
Cyclopentyl Alcohols: Compounds with cyclopentyl groups attached to alcohol moieties.
Uniqueness
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is unique due to the combination of the cyclopropylisoxazole ring and the cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[1-(5-cyclopropyl-1,2-oxazol-3-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H17NO2/c14-8-12(5-1-2-6-12)11-7-10(15-13-11)9-3-4-9/h7,9,14H,1-6,8H2 |
InChI Key |
OOKVWQMRXWRANR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2=NOC(=C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)

![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)


![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)



![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
![N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)
